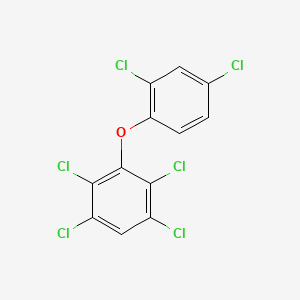
1,2,4,5-Tetrachloro-3-(2,4-dichlorophenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetrachloro-3-(2,4-dichlorophenoxy)benzene is an organic compound characterized by its complex structure, which includes multiple chlorine atoms and a phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrachloro-3-(2,4-dichlorophenoxy)benzene typically involves the chlorination of benzene derivatives. The process can be carried out through electrophilic halogenation, where chlorine atoms are introduced into the benzene ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes, utilizing chlorobenzenes as starting materials. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,5-Tetrachloro-3-(2,4-dichlorophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups .
Applications De Recherche Scientifique
1,2,4,5-Tetrachloro-3-(2,4-dichlorophenoxy)benzene has several scientific research applications:
Chemistry: Used as a standard for quantitative analysis by nuclear magnetic resonance (NMR).
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pesticides and other chemical products.
Mécanisme D'action
The mechanism of action of 1,2,4,5-Tetrachloro-3-(2,4-dichlorophenoxy)benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Tetrachlorobenzene: A related compound with similar chlorination patterns.
1,2,4,5-Tetrachloro-3-nitrobenzene: Another related compound used in similar applications.
Uniqueness
1,2,4,5-Tetrachloro-3-(2,4-dichlorophenoxy)benzene is unique due to its specific combination of chlorine atoms and the phenoxy group.
Propriétés
| 116995-18-7 | |
Formule moléculaire |
C12H4Cl6O |
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
1,2,4,5-tetrachloro-3-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-1-2-9(6(14)3-5)19-12-10(17)7(15)4-8(16)11(12)18/h1-4H |
Clé InChI |
DIBYIHMYEPMGKC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=CC(=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methylidenespiro[4.5]decan-7-one](/img/structure/B14303938.png)

![1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14303964.png)
![Ethyl [4-(acetyloxy)cyclohexylidene]acetate](/img/structure/B14303968.png)


